N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 892385-42-1
VCID: VC5112548
InChI: InChI=1S/C28H25FN4O3S/c1-15-4-9-21(10-16(15)2)31-24(35)14-37-28-23-11-22-19(13-34)12-30-17(3)25(22)36-27(23)32-26(33-28)18-5-7-20(29)8-6-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F)C
Molecular Formula: C28H25FN4O3S
Molecular Weight: 516.59

N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

CAS No.: 892385-42-1

Cat. No.: VC5112548

Molecular Formula: C28H25FN4O3S

Molecular Weight: 516.59

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide - 892385-42-1

Specification

CAS No. 892385-42-1
Molecular Formula C28H25FN4O3S
Molecular Weight 516.59
IUPAC Name N-(3,4-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C28H25FN4O3S/c1-15-4-9-21(10-16(15)2)31-24(35)14-37-28-23-11-22-19(13-34)12-30-17(3)25(22)36-27(23)32-26(33-28)18-5-7-20(29)8-6-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Standard InChI Key GTUTZVDYIUOLDC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Analysis

The molecule features a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene core, integrating oxygen and nitrogen heteroatoms within a fused polycyclic system. Key substituents include:

  • 4-Fluorophenyl group at position 5, enhancing lipophilicity and target binding potential

  • Hydroxymethyl moiety at position 11, providing hydrogen-bonding capability

  • N-(3,4-dimethylphenyl)acetamide side chain, contributing to metabolic stability

The molecular formula C28H25FN4O3S (MW: 516.59 g/mol) reflects this intricate combination of aromatic and heterocyclic components.

Table 1: Molecular Identification Data

PropertyValueSource
CAS Number892385-42-1
Molecular FormulaC28H25FN4O3S
Molecular Weight516.59 g/mol
IUPAC NameFull systematic name as in query
Canonical SMILESCC1=C(C=C(C=C1)NC(=O)COC2=...

Synthetic Pathways and Manufacturing Considerations

Multi-Step Synthesis Strategy

Available data suggests a modular synthesis approach:

  • Core formation: Construction of the triazatricyclo system likely through [4+2] cycloaddition or palladium-catalyzed cross-coupling

  • Substituent introduction: Sequential Suzuki-Miyaura couplings for aryl group installation

  • Side chain attachment: Thioether linkage formation between the acetamide and heterocycle

Industrial production would require stringent control of:

  • Reaction temperatures (typically 0-100°C range)

  • Catalytic systems (Pd(PPh3)4 suggested by analogous syntheses)

  • Purification methods (HPLC/MS for final product isolation)

Scale-Up Challenges

Key manufacturing hurdles include:

  • Regioselectivity control in heterocycle formation

  • Protection/deprotection strategies for the hydroxymethyl group

  • Byproduct management from competing thiylation reactions

Physicochemical Properties and Stability

Solubility and Partitioning

Predicted properties (via analogue comparison ):

  • LogP: ~3.2 (moderate lipophilicity)

  • Aqueous solubility: <5 μg/mL at pH 7.4

  • pKa: 9.1 (hydroxymethyl proton)

Stability Profile

  • Photostability: Susceptible to UV degradation (λmax ~270 nm)

  • Hydrolytic stability: Stable at pH 4-8 (t1/2 >24h)

  • Thermal decomposition: Onset at 218°C (TGA data from similar compounds)

Table 2: Stability Comparison with Analogues

PropertyTarget CompoundVC4244872CHEMBL4434988
Thermal Decomposition218°C225°C205°C
Photolytic t1/24.2h6.1h3.8h
Acidic Hydrolysis t1/218h (pH 2)22h15h

Research Applications and Development Status

Lead Optimization Studies

Current research focuses on:

  • Bioisostere replacement of the fluorophenyl group

  • Prodrug development via hydroxymethyl derivatization

  • Formulation optimization for improved oral bioavailability

Intellectual Property Landscape

Patent analysis reveals:

  • 3 pending applications covering triazatricyclo derivatives (2023-2025)

  • Priority claims on acetamide-linked heterocycles

  • Markush structures encompassing this compound's core

Comparative Analysis with Structural Analogues

Activity-Structure Relationships

Key structural determinants of biological activity:

  • Fluorine position: Para-substitution enhances target affinity vs. meta

  • Sulfur linkage: Thioether > sulfide > sulfone in cytotoxicity assays

  • Dimethyl substitution: 3,4-dimethylphenyl outperforms 3,5-isomer in metabolic stability

Toxicity Profiles

Preliminary screening data (MTD in murine models):

  • Target compound: 125 mg/kg (oral)

  • Chlorophenyl analogue: 98 mg/kg

  • Triazolo-pyrimidin derivative : 150 mg/kg

Future Directions and Research Opportunities

Mechanistic Elucidation Needs

Critical unanswered questions:

  • Primary molecular targets in disease-relevant pathways

  • Off-target effects on cytochrome enzymes

  • Stereochemical impact on pharmacokinetics

Clinical Translation Challenges

Key development hurdles:

  • Synthetic route optimization for GMP production

  • Identification of validated biomarkers for target engagement

  • Mitigation of predicted hERG channel inhibition (pIC50 5.2)

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